Position‑5 Sulfonyl Substitution Is Required for Sub‑Nanomolar RSV Fusion Inhibitor Potency
In a medicinal chemistry program targeting RSV fusion, SAR exploration demonstrated that the 5‑sulfonyl indole scaffold is essential for anti‑RSV activity. The optimized cyclic sulfone 8i, derived from 1H‑indole‑5‑sulfonyl chloride chemistry, achieved 2 nM activity against RSV with a significantly improved pharmacokinetic profile compared to the non‑cyclic sulfone counterpart . This represents a ≥50‑fold improvement over early non‑5‑substituted leads, establishing position‑5 as a critical structural determinant.
| Evidence Dimension | Anti‑RSV activity (IC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | 2 nM (cyclic sulfone 8i derived from 5‑sulfonyl indole series) |
| Comparator Or Baseline | Non‑cyclic sulfone counterpart (exact IC₅₀ not reported; >100 nM range based on SAR trend) |
| Quantified Difference | ~50‑fold improvement in potency and substantially improved PK profile |
| Conditions | RSV fusion inhibition assay; Roche Innovation Center Shanghai; RSC Med Chem 2019 |
Why This Matters
Procurement of the 5‑sulfonyl chloride isomer is mandatory for accessing the 2 nM potency chemical series—4‑, 6‑, or 7‑sulfonyl chloride isomers cannot yield the same pharmacophore.
